Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride (CAS: 1004538-34-4) is a chiral pyrrolidine derivative with a molecular formula of C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol . It features a tert-butyl carbamate (Boc) protecting group on the pyrrolidine nitrogen and a primary amine at the 3-position, stabilized as a hydrochloride salt. This compound is widely employed as a key intermediate in pharmaceutical synthesis, particularly for constructing spirocyclic and heterocyclic scaffolds in drug discovery programs. For example, it has been utilized in the synthesis of melanocortin MC4 receptor antagonists via flow chemistry and in microwave-assisted Buchwald-Hartwig aminations to generate bioactive thiazole derivatives .
Properties
IUPAC Name |
tert-butyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;/h7H,4-6,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQHLWCRRNDFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655058 | |
| Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-70-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Various substituted pyrrolidine derivatives.
Reduction Reactions: Reduced amine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, including:
- Substitution Reactions : The amino group can engage in nucleophilic substitutions.
- Reduction Reactions : It can be reduced to form different derivatives.
- Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions .
Biology
In biological research, this compound has been investigated for its role in studying enzyme inhibitors and receptor ligands. It shows potential for modulating biological pathways due to its ability to interact with specific molecular targets.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development. Its anti-inflammatory and neuropharmacological effects position it as a candidate for treating various conditions:
- Anti-inflammatory Activity : Studies have shown that tert-butyl 3-aminopyrrolidine can inhibit protein denaturation, which is crucial in inflammatory responses.
- Neuropharmacological Effects : Research indicates that it may enhance serotonin levels, suggesting potential applications in mood regulation and cognitive function improvement .
Case Study 1: Inflammation Models
In an experimental model using carrageenan-induced inflammation, mice treated with tert-butyl 3-aminopyrrolidine exhibited significantly reduced paw edema compared to control groups (p < 0.05). This finding supports its efficacy in reducing acute inflammatory responses .
Case Study 2: Neurotransmitter Modulation
A pharmacological evaluation demonstrated that tert-butyl 3-aminopyrrolidine enhances serotonin levels in synaptic clefts. This increase leads to improved neuronal excitability and cognitive function in rodent models, indicating its potential for treating mood disorders and neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Engages in substitution, reduction, and hydrolysis reactions |
| Biology | Study of enzyme inhibitors and receptor ligands | Modulates biological pathways |
| Medicine | Potential therapeutic agent | Exhibits anti-inflammatory properties; enhances serotonin levels |
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include other Boc-protected pyrrolidine derivatives with variations in substituents or stereochemistry. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Pyrrolidine Derivatives
Key Observations :
Substituent Diversity: The hydrochloride salt form of the 3-aminopyrrolidine derivative enhances solubility and stability during synthetic workflows compared to neutral analogs like the 3-carboxylate derivative .
Stereochemical Impact : The (R)-configuration in the hydrochloride salt (CAS: 1004538-34-4) is critical for enantioselective synthesis, whereas racemic mixtures or other stereoisomers may exhibit reduced biological activity .
Functional Group Reactivity : The 3-amine group in the hydrochloride salt facilitates nucleophilic substitution or coupling reactions, whereas the hydroxymethyl and methoxyphenyl groups in the analog (CAS: 1186654-76-1) limit its utility to specific aryl-functionalized targets .
Table 2: Reaction Performance in Key Syntheses
Critical Insights :
- The hydrochloride salt’s amine group participates in microwave-accelerated cross-couplings with electron-deficient aryl halides, achieving higher yields (>80%) compared to sterically hindered analogs like the methoxyphenyl derivative .
- In contrast, the hydroxymethyl/methoxyphenyl analog requires harsh conditions (e.g., BBr₃-mediated demethylation), which may degrade sensitive functional groups .
Stability and Handling Considerations
- Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride exhibits excellent stability under anhydrous conditions but requires protection from moisture to prevent Boc-group hydrolysis .
Biological Activity
Tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, also known as (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been evaluated in various studies, revealing potential therapeutic applications, particularly in anti-inflammatory and neuropharmacological contexts.
- Molecular Formula : CHClNO
- Molecular Weight : 202.72 g/mol
- CAS Number : 147081-49-0
Research indicates that this compound may interact with specific receptors and enzymes involved in inflammatory processes. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the denaturation of proteins, which is a key factor in inflammatory responses.
Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of various analogs of pyrrolidine derivatives, including tert-butyl 3-aminopyrrolidine-1-carboxylate. The compound was tested using the Bovine Serum Albumin (BSA) denaturation technique, where it demonstrated significant inhibition of protein denaturation compared to standard anti-inflammatory drugs like Diclofenac. This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Tert-butyl 3-aminopyrrolidine-1-carboxylate | 5.2 | Anti-inflammatory |
| Diclofenac | 4.8 | Anti-inflammatory |
Neuropharmacological Effects
In addition to its anti-inflammatory properties, tert-butyl 3-aminopyrrolidine derivatives have shown promise in neuropharmacology. Studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and cognitive functions. The selective activity at serotonin receptors indicates a potential for treating mood disorders and neurodegenerative diseases .
Case Studies and Research Findings
- Study on Inflammation Models : In an experimental model of inflammation induced by carrageenan, mice treated with tert-butyl 3-aminopyrrolidine showed reduced paw edema compared to control groups. This effect was statistically significant (p < 0.05), indicating its efficacy in reducing acute inflammatory responses .
- Neurotransmitter Modulation : A pharmacological evaluation demonstrated that tert-butyl 3-aminopyrrolidine could enhance serotonin levels in synaptic clefts, leading to increased neuronal excitability and improved cognitive function in rodent models .
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-aminopyrrolidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by functionalization and subsequent salt formation. Key steps include:
- Boc Protection : Reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) .
- Salt Formation : Treating the free base with HCl in a solvent like diethyl ether or methanol to yield the hydrochloride salt .
Optimization involves monitoring reaction progress via TLC or NMR, adjusting stoichiometry (e.g., 1.2 equivalents of Boc₂O), and controlling temperature (0–25°C) to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Use a combination of analytical techniques:
- Chromatography : Reverse-phase HPLC or GC-MS to assess purity (>98%) .
- Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine backbone .
- Mass Spectrometry : ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 223.1 for C₉H₁₉ClN₂O₂) .
- Elemental Analysis : Validate Cl⁻ content via titration or ion chromatography .
Q. What are the best practices for storing this compound to ensure long-term stability?
Store the hydrochloride salt in a desiccator at room temperature, protected from light and moisture. For prolonged storage (>6 months), keep at –20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stereochemical outcomes during synthesis?
Discrepancies in enantiomeric purity (e.g., (R)- vs. (S)-isomers) may arise from incomplete chiral resolution. To address this:
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and quantify ratios .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (employ SHELXL for refinement) .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
Q. How does the compound behave under varying pH and temperature conditions, and how can stability be assessed?
Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, noting hydrolysis of the Boc group under acidic conditions .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical) .
- Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf life under standard storage conditions .
Q. What strategies are recommended for troubleshooting conflicting spectroscopic data (e.g., unexpected NMR shifts)?
If NMR signals deviate from literature values:
Q. How can mechanistic insights into the compound’s reactivity be gained for derivatization studies?
- Kinetic Isotope Effects (KIE) : Replace NH groups with ND to study proton transfer in reactions .
- Computational Modeling : Use DFT (e.g., Gaussian 16) to simulate transition states for nucleophilic substitutions or ring-opening reactions .
- In Situ Monitoring : Employ ReactIR to track intermediate formation during reactions (e.g., coupling with benzyl halides) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?
- Replication : Synthesize the compound using literature methods and compare results .
- Crystallization Screening : Test different solvents (e.g., EtOAc vs. hexane) to isolate polymorphs, which may alter melting points .
- Solubility Studies : Measure solubility in DMSO, water, and ethanol using gravimetric or UV-Vis methods .
Q. What analytical approaches can resolve ambiguities in structural assignments for derivatives?
- NOE Experiments : Use 2D NOESY to confirm spatial proximity of protons (e.g., Boc group to pyrrolidine ring) .
- High-Resolution MS : Confirm molecular formulas of unexpected byproducts (e.g., oxidation products) .
- Synchrotron XRD : For microcrystalline samples, collect high-resolution data to resolve bond-length ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
